![molecular formula C7H9NOS B178025 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one CAS No. 178688-48-7](/img/structure/B178025.png)
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one
Descripción general
Descripción
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one is a heterocyclic compound that features a fused thieno and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various therapeutic agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with 1,4-diketones under acidic conditions to form the thieno[3,2-c]pyridine core . The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, alkylating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro and tetrahydro derivatives
Substitution: Halogenated, alkylated, and other substituted derivatives
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one involves its interaction with specific molecular targets. For instance, in the case of its derivative prasugrel, the compound inhibits platelet aggregation by irreversibly binding to the P2Y12 receptor on platelets . This interaction prevents the activation of the receptor by adenosine diphosphate, thereby reducing platelet aggregation and thrombus formation .
Comparación Con Compuestos Similares
Similar Compounds
Prasugrel: A thienopyridine derivative used as an antiplatelet agent.
Ticlopidine: Another thienopyridine derivative with similar antiplatelet properties.
Clopidogrel: A widely used antiplatelet drug that also targets the P2Y12 receptor.
Uniqueness
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one is unique due to its versatile chemical reactivity and its role as a key intermediate in the synthesis of various pharmacologically active compounds.
Propiedades
IUPAC Name |
4,5,6,7-tetrahydro-3H-thieno[3,2-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c9-7-3-5-4-8-2-1-6(5)10-7/h8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKLAHLNIGTZHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



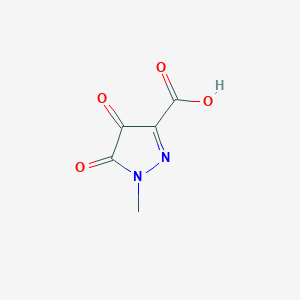
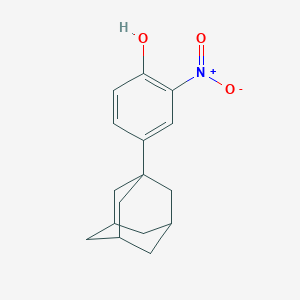
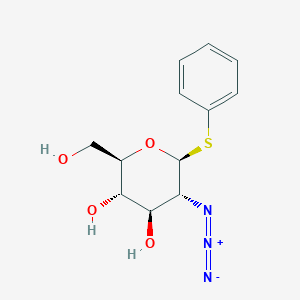

![Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B177958.png)
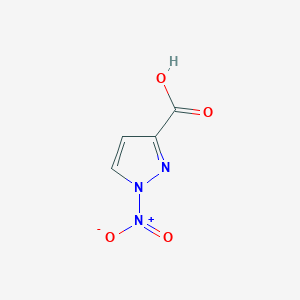
![2,8-Diazaspiro[4.5]decane](/img/structure/B177964.png)
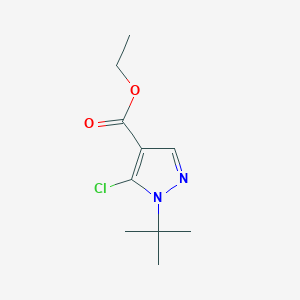


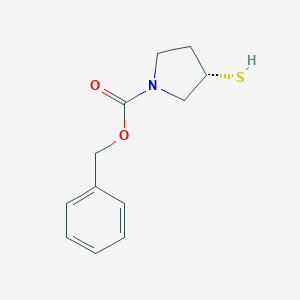
![Acetic acid, [(1-methylethyl)thio][[(phenylmethoxy)carbonyl]amino]-](/img/structure/B177980.png)

